Product packaging for CDK1/Cyc B-IN-1(Cat. No.:)

CDK1/Cyc B-IN-1

Cat. No.: B12406073
M. Wt: 353.8 g/mol
InChI Key: NNKYAHQQRCIKAG-UHFFFAOYSA-N
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Description

Core Functions of CDK1/Cyclin B in Mitosis and Meiosis

The activation of the CDK1/Cyclin B complex triggers a cascade of phosphorylation events, modifying hundreds of substrate proteins to orchestrate the profound cellular rearrangements necessary for cell division. taylorandfrancis.comrupress.org Its functions are critical in both mitotic (somatic cell) and meiotic (gamete) divisions. nih.govnih.gov

The transition from the G2 phase to the M phase (mitosis) is a critical checkpoint in the cell cycle, and CDK1/Cyclin B is its principal driver. uniprot.orgresearchgate.netreactome.org During G2, the CDK1/Cyclin B complex assembles but is kept in an inactive state by inhibitory phosphorylation at two key residues, Threonine-14 and Tyrosine-15, by kinases such as Wee1 and Myt1. researchgate.netrupress.org The commitment to mitosis is a sudden and irreversible event triggered when an activating phosphatase, Cdc25, removes these inhibitory phosphates. wikipedia.orgresearchgate.net This activation creates a positive feedback loop, where active CDK1/Cyclin B further activates its activator (Cdc25) and inactivates its inhibitor (Wee1), leading to a sharp, switch-like surge in kinase activity that propels the cell into mitosis. mdpi.comresearchgate.net

Once activated, CDK1/Cyclin B phosphorylates numerous substrates to initiate the structural changes of early mitosis. taylorandfrancis.comresearchgate.netuniprot.org One of its key targets is the condensin complex. Phosphorylation activates condensin, which then promotes the compaction of chromatin into the visible, condensed chromosomes characteristic of mitosis. researchgate.netpnas.org Simultaneously, CDK1/Cyclin B targets components of the nuclear lamina, a protein meshwork that supports the nuclear envelope. molbiolcell.org By phosphorylating nuclear lamins, the complex causes the disassembly of the lamina, which in turn leads to the breakdown of the nuclear envelope (NEB), a hallmark of prophase. taylorandfrancis.compnas.org This allows the mitotic spindle to access the chromosomes. rupress.org

The formation of the bipolar mitotic spindle, a microtubule-based machine designed to segregate chromosomes, is meticulously controlled by CDK1/Cyclin B. taylorandfrancis.combiologists.com The complex phosphorylates a wide array of microtubule-associated proteins (MAPs) and motor proteins, which alters microtubule dynamics and promotes the separation of centrosomes to form the two spindle poles. molbiolcell.orgrupress.org Furthermore, CDK1/Cyclin B regulates the activity of spindle assembly factors (SAFs). It does this in part by phosphorylating nuclear transport factors like importin-α1 and Crm1, which in their interphase state sequester SAFs. biologists.combiologists.com This phosphorylation causes the release of SAFs, allowing them to promote microtubule nucleation and stabilization around the chromosomes and centrosomes, which is crucial for spindle assembly. biologists.comnih.gov

While high CDK1/Cyclin B activity is required to enter and maintain a mitotic state, its inactivation through the degradation of Cyclin B is essential for exiting mitosis, allowing for chromosome decondensation, nuclear envelope reformation, and cytokinesis—the physical division of the cell into two. uniprot.orgmolbiolcell.org Beyond the nucleus and cytoskeleton, CDK1/Cyclin B also directs the reorganization of organelles. During prophase, it phosphorylates Golgi matrix proteins, such as GM130 and GRASPs, which leads to the disassembly and vesiculation of the Golgi apparatus. molbiolcell.orgfrontiersin.org This process ensures the equal distribution of Golgi membranes into the two daughter cells, where it will reassemble during telophase. frontiersin.orglife-science-alliance.org Forced entry into mitosis without proper Golgi disassembly can lead to defects in spindle formation and cytokinesis. life-science-alliance.orglife-science-alliance.org

Overview of CDK1 as a Kinase Target in Research Contexts

Given its central and essential role in cell proliferation, CDK1 is a major focus of research, particularly in oncology. researchgate.net The deregulation of CDK activity is a common feature of cancer, and elevated CDK1 expression is observed in numerous human cancers, often correlating with poor prognosis. oncogen.orgspandidos-publications.commdpi.com This makes CDK1 an attractive therapeutic target. researchgate.netspandidos-publications.com The development of small-molecule inhibitors that can selectively block its kinase activity is a key strategy in both basic research and clinical drug development. researchgate.netpnas.org

One such molecule developed for research purposes is CDK1/Cyc B-IN-1 . It is a selective inhibitor of the CDK1/Cyclin B complex with a reported IC₅₀ value of 97 nM. medchemexpress.eumedchemexpress.com In cellular assays, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase, consistent with the inhibition of its target. medchemexpress.commybiosource.com Its broad-spectrum cytotoxic action against various cancer cell lines makes it a valuable tool for studying the consequences of CDK1 inhibition. medchemexpress.commybiosource.com

Table 1: Inhibitory Activity of Selected CDK1-Targeting Compounds

Compound Target(s) IC₅₀ / Kᵢ Reference
This compound CDK1/Cyc B 97 nM (IC₅₀) medchemexpress.com
RO-3306 CDK1/Cyc B1 35 nM (Kᵢ) pnas.org
CDK1-IN-1 CDK1/CycB 161.2 nM (IC₅₀) medchemexpress.com
Kenpaullone CDK1/Cyc B 400 nM (IC₅₀) researchgate.net

Table 2: Cytotoxic Activity of this compound

Cell Line Tissue of Origin IC₅₀ (µM) Reference
HCT-116 Colon Carcinoma 5.33 ± 0.69 mybiosource.com

Research using gene knockout models has revealed a unique essentiality for CDK1. While mammals have multiple CDKs that regulate the cell cycle (e.g., CDK2, CDK4, CDK6), many of them have overlapping or redundant functions. biologists.com Mice lacking CDK2, CDK4, or CDK6 are viable, indicating that other CDKs can compensate for their loss. biologists.com

In stark contrast, CDK1 is the only cell cycle CDK that is absolutely essential for cell division and embryonic development in mammals. pnas.orgbiologists.comnih.gov Loss of CDK1 function leads to embryonic lethality. biologists.com Cells lacking CDK1 cannot enter mitosis and often undergo endoreduplication—repeated rounds of DNA synthesis without cell division—leading to polyploidy and genome instability. oup.compnas.org

Interestingly, while other CDKs cannot fully compensate for the loss of CDK1, CDK1 is capable of compensating for the loss of other interphase CDKs. biologists.comnih.gov For instance, in the absence of CDK2, CDK1 can bind to S-phase cyclins (like Cyclin E and Cyclin A) to drive the G1-S transition and DNA replication. biologists.comnih.gov This highlights a hierarchical importance, placing CDK1 as the indispensable core engine of the eukaryotic cell cycle. pnas.orgoup.com

Context of CDK1 Inhibitors in Preclinical Research

The deregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. This has made CDKs, and CDK1 in particular, attractive targets for therapeutic intervention. medchemexpress.com The development of small molecule inhibitors that can block the ATP-binding site of CDK1, thereby preventing its kinase activity, is an active area of preclinical research. researchgate.net These inhibitors are investigated for their ability to halt the proliferation of cancer cells and induce apoptosis, or programmed cell death. researchgate.net A key challenge in this field is achieving selectivity, as many inhibitors affect multiple CDKs, which can lead to off-target effects. Therefore, the discovery of inhibitors with high selectivity for the CDK1/Cyclin B complex is of significant interest. researchgate.net

Preclinical studies on CDK1 inhibitors often involve a range of in vitro experiments. These include kinase assays to determine the concentration of the inhibitor required to reduce the enzyme's activity by half (IC50), providing a measure of its potency. researchgate.net Cellular assays are also crucial to assess the inhibitor's effect on cancer cell lines, measuring cytotoxicity, the induction of apoptosis, and the specific phase of the cell cycle at which the cells are arrested. researchgate.net The compound this compound, also identified in scientific literature as Compound 5, is a notable example of such a molecule undergoing preclinical evaluation. researchgate.net

Detailed Research Findings on this compound

This compound has been identified as a 7-Chloro-3-(2,4-dimethoxyphenyl)-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. researchgate.net Research has highlighted its potent and selective inhibitory action against the CDK1/Cyclin B complex.

Enzymatic Inhibition and Cytotoxic Activity

In vitro kinase assays have established the potency of this compound, revealing its ability to inhibit the CDK1/Cyclin B complex. The cytotoxic effects of this compound have been evaluated against different cell lines. researchgate.net

ParameterValueCell Line
CDK1/Cyclin B IC50 97 nM ± 2.33-
Cytotoxicity IC50 5.33 µM ± 0.69HCT-116 (colorectal carcinoma)
Cytotoxicity IC50 21.69 µM ± 1.04WI-38 (normal human lung fibroblast)
This table presents the half-maximal inhibitory concentration (IC50) of this compound against the CDK1/Cyclin B enzyme complex and its cytotoxic IC50 values against a cancer cell line and a normal cell line. Data sourced from a study on thiazolo[4,5-d]pyrimidine (B1250722) analogues. researchgate.net

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Flow cytometry analysis has been instrumental in elucidating the cellular mechanism of action of this compound. The findings indicate that the compound induces cell cycle arrest at the G2/M phase, which is consistent with the inhibition of the CDK1/Cyclin B complex that governs this transition. researchgate.net

Furthermore, the study revealed that this compound triggers apoptosis. This was evidenced by the upregulation of several key pro-apoptotic genes. researchgate.net

GeneFunctionEffect of this compound
p53 Tumor suppressorUpregulated
BAX Pro-apoptotic proteinUpregulated
Cytochrome c Component of the electron transport chain, release induces apoptosisUpregulated
Caspase-3 Executioner caspase in apoptosisUpregulated
Caspase-8 Initiator caspase in the extrinsic apoptotic pathwayUpregulated
Caspase-9 Initiator caspase in the intrinsic apoptotic pathwayUpregulated
Bcl-2 Anti-apoptotic proteinDownregulated
This table summarizes the effect of this compound on the expression of key genes involved in the apoptotic pathway. Data sourced from a study on a novel thiazolo[4,5-d]pyrimidine small molecule. researchgate.net

The pro-apoptotic activity of this compound appears to be mediated through the intrinsic apoptotic pathway, as suggested by the observed changes in gene expression. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12ClN3O2S2 B12406073 CDK1/Cyc B-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12ClN3O2S2

Molecular Weight

353.8 g/mol

IUPAC Name

7-chloro-3-(2,4-dimethoxyphenyl)-5-methyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C14H12ClN3O2S2/c1-7-16-12(15)11-13(17-7)18(14(21)22-11)9-5-4-8(19-2)6-10(9)20-3/h4-6H,1-3H3

InChI Key

NNKYAHQQRCIKAG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)SC(=S)N2C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Molecular Mechanisms of Cdk1/cyclin B Activity Regulation

Transcriptional and Translational Control of Cyclin B Expression

The periodic accumulation of Cyclin B is a critical determinant of CDK1 activation and mitotic entry. This is achieved through tightly regulated transcriptional and translational processes.

The expression of B-type cyclin genes is largely restricted to the G2 and M phases of the cell cycle. nih.gov This phase-specific transcription is a key mechanism for controlling the availability of the Cyclin B protein. nih.gov In Drosophila, the transcription factor dMyb has been shown to directly induce the expression of cyclin B by binding to its promoter, thereby regulating the G2/M transition. embopress.org Specifically, dMyb recognizes and binds to the 5'-AACNG-3' sequence within the cyclin B promoter. embopress.org In vertebrates, the c-Myb proto-oncogene product is a key regulator of the G1/S transition, while in Drosophila, dMyb is crucial for the G2/M transition. embopress.org

Furthermore, the tumor suppressor protein p53 can repress the transcription of both cyclin B1 and cyclin B2, contributing to G2 arrest. oup.com This repression is a significant factor in cell cycle checkpoint control. oup.com

Translational control adds another layer of regulation to ensure the timely synthesis of Cyclin B protein. In Drosophila, the proteins Nanos and Pumilio collaborate to repress the translation of maternal Cyclin B mRNA in the germline by binding to an element in its 3' untranslated region (UTR). nih.gov This mechanism ensures that Cyclin B synthesis is spatially restricted. nih.gov Similarly, in male Drosophila meiosis, the interacting proteins Rbp4 and Fest direct the stage-specific translational repression of cycB mRNA during meiotic prophase. biologists.com

In some organisms, a CDK1-mediated negative feedback loop can attenuate cyclin production before mitosis. researchgate.net For instance, in Xenopus embryos, this feedback loop contributes to the oscillations of the early embryonic cell cycle by decreasing Cyclin B translation. researchgate.net The mTOR signaling pathway also plays a role in controlling cyclin B mRNA translation. researchgate.net

Post-Translational Regulation of CDK1/Cyclin B Complex Activity

Once Cyclin B protein accumulates and binds to CDK1, the activity of the resulting complex is further regulated by a cascade of post-translational modifications, primarily phosphorylation and dephosphorylation, as well as by interactions with other proteins.

Phosphorylation and Dephosphorylation Cascades

The activity of the CDK1/Cyclin B complex is exquisitely controlled by a series of phosphorylation and dephosphorylation events. royalsocietypublishing.orgpnas.org These modifications act as a molecular switch, ensuring that the kinase is activated only at the appropriate time.

To prevent premature entry into mitosis, the CDK1/Cyclin B complex is held in an inactive state during the S and G2 phases through inhibitory phosphorylation. ualberta.camolbiolcell.org This is carried out by the Wee1 and Myt1 kinases, which phosphorylate conserved residues on CDK1. ualberta.camolbiolcell.org Wee1, a nuclear kinase, primarily phosphorylates Tyrosine 15 (Y15), while Myt1, a membrane-associated cytoplasmic kinase, phosphorylates both Threonine 14 (T14) and Y15. ualberta.casdbonline.org This dual phosphorylation maintains the CDK1/Cyclin B complex in an inactive state. rupress.org

The activation of the CDK1/Cyclin B complex at the G2/M boundary is a rapid, switch-like process. This is initiated by the activating phosphorylation of CDK1 on Threonine 161 (T161) within the T-loop by the CDK-activating kinase (CAK), also known as CDK7. nih.govoncohemakey.com This phosphorylation is essential for the catalytic activity of CDK1. researchgate.net

Concurrently, the inhibitory phosphates on T14 and Y15 are removed by the dual-specificity phosphatases of the Cdc25 family (Cdc25A, Cdc25B, and Cdc25C). nih.govoncohemakey.com This dephosphorylation relieves the inhibition and, together with the T161 phosphorylation, leads to the full activation of the CDK1/Cyclin B complex. nih.govoncohemakey.com This activation process is part of a positive feedback loop, where active CDK1/Cyclin B can further phosphorylate and activate Cdc25, amplifying the signal for mitotic entry. nih.gov

The regulation of CDK1/Cyclin B activity is further refined by the interplay with other mitotic kinases and phosphatases. Polo-like kinase 1 (PLK1) plays a crucial role in promoting mitotic entry by phosphorylating and activating Cdc25, thereby contributing to the activation of CDK1. embopress.org

Conversely, protein phosphatase 2A (PP2A), particularly the PP2A-B55 holoenzyme, opposes the activity of CDK1 by dephosphorylating its substrates. researchgate.net During mitosis, the activity of PP2A-B55 is inhibited by the Greatwall kinase (Gwl)-ENSA/ARPP19 pathway, which is itself activated by CDK1. researchgate.netnih.gov This inhibition of a key phosphatase helps to maintain the phosphorylated state of CDK1 substrates and ensure robust mitotic progression. nih.gov At the exit from mitosis, the inactivation of CDK1 leads to the reactivation of PP2A-B55, which then dephosphorylates CDK1 substrates, driving the cell back into interphase. elifesciences.org

Protein-Protein Interactions Modulating Activity

Beyond phosphorylation, the activity of the CDK1/Cyclin B complex is also modulated by direct protein-protein interactions. The association with its regulatory subunit, Cyclin B, is the primary and most fundamental interaction required for CDK1 activity. nih.gov

Other proteins can also interact with the complex to modulate its function. For example, the SET protein has been shown to interact with and inhibit the activity of the Cyclin B-CDK1 complex, potentially regulating the G2/M transition. nih.govresearchgate.net The interaction of pyruvate (B1213749) kinase M2 (PKM2) with the Y15-phosphorylated CDK1-Cyclin B complex in the nucleus has been shown to facilitate CDK1 activation and promote entry into mitosis. frontiersin.org Additionally, the continuous shuttling of the CDK1/Cyclin B complex between the nucleus and the cytoplasm, mediated by nuclear pore components, also influences its activation and function. sdbonline.org

Interactive Data Table: Key Regulators of CDK1/Cyclin B Activity

Regulator Class Primary Function Effect on CDK1/Cyclin B
dMyb Transcription Factor Transcriptional activation Increases Cyclin B expression
p53 Tumor Suppressor Transcriptional repression Decreases Cyclin B expression
Nanos/Pumilio RNA-binding proteins Translational repression Inhibits Cyclin B synthesis
Rbp4/Fest Protein complex Translational repression Inhibits Cyclin B synthesis
Wee1 Kinase Inhibitory phosphorylation (Y15) Inactivates complex
Myt1 Kinase Inhibitory phosphorylation (T14/Y15) Inactivates complex
CAK (CDK7) Kinase Activating phosphorylation (T161) Activates complex
Cdc25 Phosphatase Dephosphorylation (T14/Y15) Activates complex
PLK1 Kinase Activates Cdc25 Promotes activation
PP2A-B55 Phosphatase Dephosphorylates CDK1 substrates Opposes activity
SET Protein Inhibitor Inhibits activity
PKM2 Protein Facilitates activation Promotes activation
Role of CKS1/Suc1 in Kinase Processivity

CKS1 (Cyclin-dependent Kinase Subunit 1), and its fission yeast homolog Suc1, is a small, highly conserved protein that functions as a third subunit of active Cyclin-CDK complexes. biorxiv.orgsdbonline.orgoup.com It plays a crucial role in enhancing the processivity of CDK1/Cyclin B, particularly in the context of multi-site phosphorylation of substrates. biorxiv.orgplos.orgresearchgate.netbiorxiv.org

CKS1 acts as a phospho-adaptor protein, specifically recognizing and binding to phosphothreonine residues on a substrate that has been initially phosphorylated by CDK1. biorxiv.orgbiorxiv.org This initial "priming" phosphorylation event allows CKS1 to dock onto the substrate. This docking action then promotes the subsequent phosphorylation of other, often lower-affinity, sites on the same substrate by the CDK1/Cyclin B complex. biorxiv.orgplos.org This mechanism is essential for achieving high-occupancy phosphorylation on many CDK substrates, which is critical for driving mitotic progression. biorxiv.org

In budding yeast, Cks1 is required for the efficient M-phase-specific proteolysis of Pds1, an anaphase inhibitor, and the principal mitotic B-type cyclin, Clb2. nih.gov Studies in human cells have shown that CKS1 has a proteome-wide role as an enhancer of multisite CDK1 phosphorylation. biorxiv.org Contrary to the traditional view of CDK1 as a strictly proline-directed kinase, the presence of Cks1, along with Cyclin A, can promote non-proline directed phosphorylation, often at sites with a +3 lysine (B10760008) residue. biorxiv.org

The interaction of CKS1 with the proteasome suggests a role in linking the cell cycle machinery with protein degradation pathways. nih.gov In mammalian cells, two CKS proteins exist, CKS1B and CKS2, with CKS1B (often referred to as CKS1) being implicated in promoting the degradation of the CDK inhibitor p27Kip1 and facilitating cell cycle entry. biorxiv.orgfrontiersin.org

OrganismCKS/Suc1 HomologKey Function in CDK1/Cyclin B RegulationReference
HumanCKS1BEnhances multisite phosphorylation; promotes degradation of p27Kip1. biorxiv.org
Saccharomyces cerevisiae (Budding Yeast)Cks1Facilitates multisite phosphorylation of Sic1; required for proteolysis of Clb2 and Pds1. biorxiv.orgnih.gov
Schizosaccharomyces pombe (Fission Yeast)Suc1Conserved subunit of active cyclin-CDK complexes. biorxiv.org
DrosophilaCks30ARequired for female meiosis and early embryonic mitotic divisions. sdbonline.org
Regulation by CDK Inhibitory Proteins (e.g., Xic1)

Cyclin-dependent kinase inhibitors (CKIs) are crucial for negatively regulating CDK activity at various cell cycle checkpoints. Xic1, the Xenopus homolog of the mammalian p21Cip1/p27Kip1/p57Kip2 family, is a key CKI involved in regulating CDK1/Cyclin B. embopress.org

Xic1 can directly bind to and inhibit the kinase activity of CDK/cyclin complexes. embopress.orgnih.gov In the context of early Xenopus development, Xic1 is essential for primary neurogenesis, acting in parallel with the proneural transcription factor XNGNR1 to promote neuronal differentiation. embopress.orgnih.gov Interestingly, its function in promoting differentiation can be separated from its role in cell cycle inhibition. embopress.orgnih.gov

Recent findings indicate that Xic1 is part of a larger inhibitory mechanism involving the S-phase regulator CDC6. encyclopedia.pubnih.gov In Xenopus embryo extracts, CDC6, in conjunction with Xic1, inhibits the initial pool of CDK1/Cyclin A and CDK1/Cyclin B complexes. encyclopedia.pubnih.govbiorxiv.org This CDC6/Xic1-dependent inhibition acts upstream of CDK1 activators like Aurora A and Polo-Like Kinase 1 (PLK1). nih.govresearchgate.net

The association of Xic1 with CDK complexes is dynamically regulated. During the peak of CDK1 activity in M-phase, Xic1 temporarily dissociates from the mitotic CDK complexes, allowing for maximal kinase activation. biorxiv.orgresearchgate.net This suggests a model where the precisely timed association and dissociation of Xic1 is critical for controlling the amplitude and timing of CDK1 activation. biorxiv.org Furthermore, the ubiquitination and subsequent proteolysis of Xic1, mediated by the SCF-Skp2 ubiquitin ligase, is coupled to DNA replication, ensuring its timely removal. nih.govtandfonline.com

Inhibitory ProteinOrganism/SystemMechanism of CDK1/Cyclin B RegulationReference
Xic1Xenopus laevisDirectly binds and inhibits CDK complexes; acts with CDC6 to inhibit initial CDK1 activation. embopress.orgencyclopedia.pub
p27Kip1MammalsInhibits most CDKs, arresting the cell cycle. Its degradation is promoted by CKS1. frontiersin.org
CDC6/Xic1 ComplexXenopus laevisInhibits CDK1/cyclin A and CDK1/cyclin B complexes upstream of Aurora A and PLK1. nih.gov

Subcellular Localization and Dynamic Shuttling of Cyclin B/CDK1

The subcellular localization of the Cyclin B/CDK1 complex is a critical determinant of its function and is tightly regulated throughout the cell cycle. mdpi.commolbiolcell.orgnih.gov This spatial control ensures that the kinase acts on the correct substrates at the appropriate time.

During the G2 phase, Cyclin B1 is predominantly found in the cytoplasm but continuously shuttles between the nucleus and the cytoplasm. mdpi.comembopress.orgatlasgeneticsoncology.org This cytoplasmic retention is mediated by a nuclear export signal (NES) within a region previously known as the cytoplasmic retention signal (CRS). embopress.orgatlasgeneticsoncology.org The nuclear export is an active process, dependent on the exportin CRM1, and can be blocked by the specific inhibitor leptomycin B (LMB). embopress.orgembopress.org

As cells prepare to enter mitosis, a dramatic shift in localization occurs. Shortly before the onset of mitosis, there is a rapid accumulation of Cyclin B1 in the nucleus. mdpi.comatlasgeneticsoncology.orgresearchgate.net This nuclear influx is not due to an inhibition of nuclear export but rather a significant, up to 40-fold, increase in the rate of nuclear import. researchgate.netnih.gov This enhanced import is dependent on CDK1 activity itself, creating a positive feedback loop. researchgate.netnih.gov The import of the Cyclin B1-CDK1 complex can occur through a direct interaction with importin β, in a manner that can be independent of the Ran GTPase cycle. mdpi.compnas.org

Once in the nucleus, Cyclin B1 localizes to various mitotic structures, including condensed chromatin, the mitotic spindle, and centrosomes, allowing it to phosphorylate key substrates required for nuclear envelope breakdown, chromosome condensation, and spindle formation. molbiolcell.orgatlasgeneticsoncology.org The distinct localization patterns of different B-type cyclins (e.g., Cyclin B1 vs. Cyclin B2) contribute to their substrate specificity. molbiolcell.orgnih.gov For instance, Cyclin B1's ability to promote a wide range of mitotic events corresponds to its broad nuclear and cytoskeletal localization, whereas Cyclin B2's association primarily with the Golgi apparatus restricts its function mainly to Golgi disassembly. molbiolcell.orgnih.gov

Cell Cycle PhasePrimary Localization of Cyclin B1Key Regulatory ProteinsMechanismReference
G2Cytoplasm (with nuclear shuttling)CRM1 (Exportin 1)Active nuclear export via NES outweighs nuclear import. mdpi.comembopress.org
ProphaseNucleusImportin β, CDK1Drastic increase in nuclear import rate, dependent on CDK1 activity. researchgate.netpnas.org
Prometaphase/MetaphaseCondensed chromatin, spindle, centrosomes-Localization to specific mitotic structures for substrate phosphorylation. molbiolcell.orgatlasgeneticsoncology.org

Acetylation and Deacetylation in CDK1 Regulation

In addition to phosphorylation, acetylation and deacetylation have emerged as a critical layer of regulation for CDK1 activity. biorxiv.orgbiorxiv.org This post-translational modification primarily targets a highly conserved lysine residue within the catalytic domain of CDK1.

Specifically, CDK1 can be acetylated at lysine-33 (K33) by the lysine acetyltransferase (KAT) p300. biorxiv.orgnih.gov Acetylation of this critical lysine, which is located in the ATP-binding pocket, has a profound inhibitory effect on CDK1 function. biorxiv.orgresearchgate.net The loss of the positive charge on K33 upon acetylation, or its mutation to a mimic of acetylation (glutamine, K33Q), completely abrogates the kinase activity of CDK1. biorxiv.orgresearchgate.net

The mechanism of this inhibition is multifaceted. While acetylation does not completely prevent ATP from binding, it alters the conformation and interactions of ATP within the active site. biorxiv.orgbiorxiv.org More strikingly, the charge state of K33 allosterically regulates the binding of Cyclin B. nih.govresearchgate.net Acetylation of K33 remodels the CDK1 interface that interacts with Cyclin B, thereby preventing the formation of a functional kinase complex. nih.govresearchgate.net

The acetylation of CDK1 is a reversible process. The NAD+-dependent deacetylase SIRT1 has been identified as the key enzyme that removes the acetyl group from K33. biorxiv.orgnih.gov The opposing activities of p300 and SIRT1 control the acetylation status, and thus the charge state, of K33. nih.govresearchgate.net This regulation is cell-cycle dependent, with CDK1 being hypoacetylated (and therefore active) in G2/M phase. biorxiv.org The requirement for a deacetylated K33 for cell division is underscored by the finding that yeast cells expressing an acetylation-mimic mutant of CDK1 arrest in G2 and cannot divide. nih.govresearchgate.net Thus, the deacetylation of CDK1 by SIRT1 is an essential step for Cyclin B binding and the subsequent activation of the kinase to drive mitotic entry. biorxiv.orgbiorxiv.org

ModificationEnzymeTarget Residue in CDK1Effect on CDK1/Cyclin BReference
Acetylationp300Lysine-33 (K33)Inhibits kinase activity; abrogates Cyclin B binding. biorxiv.orgnih.gov
DeacetylationSIRT1Lysine-33 (K33)Required for Cyclin B binding and kinase activation. biorxiv.orgnih.gov

Mechanism of Action of Cdk1/cyc B in 1

Specificity and Selectivity Profile of CDK1/Cyc B-IN-1 Towards CDK1/Cyclin B Complex

This compound, also referred to as Compound 5, demonstrates a potent and selective inhibitory effect on the CDK1/Cyclin B complex, with a reported IC50 value of 97 nM. medchemexpress.commybiosource.com The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, indicating a strong interaction at the nanomolar level. This selectivity is crucial for its function as a targeted agent in research settings.

While comprehensive data on its selectivity against a wide panel of other kinases is not extensively detailed in the provided information, its primary characterization highlights its role as a selective inhibitor of the CDK1/Cyclin B complex. medchemexpress.commybiosource.com The activity of CDK1 is tightly regulated by its association with cyclins, particularly Cyclin B, to form the Maturation Promoting Factor (MPF), which is essential for the G2/M transition of the cell cycle. merckmillipore.comwikipedia.org The specificity of inhibitors like this compound is often compared to their effects on other CDK-cyclin complexes, such as CDK2/cyclin E and CDK4/cyclin D, which regulate other phases of the cell cycle. nih.govpnas.org For instance, another selective CDK1 inhibitor, RO-3306, showed nearly 10-fold selectivity for CDK1/cyclin B1 over CDK2/cyclin E and over 50-fold selectivity compared to CDK4/cyclin D. pnas.org This level of specificity ensures that the inhibitor's effects are primarily directed towards the mitotic processes controlled by CDK1.

The binding of CDK1 to Cyclin B is a prerequisite for its activation, which also involves specific phosphorylation events. biorxiv.orgnih.gov The resulting complex is then responsible for phosphorylating a multitude of substrate proteins that drive the cell into mitosis. uniprot.orgnih.gov Therefore, an inhibitor that specifically targets the active CDK1/Cyclin B complex can effectively halt the cell cycle at a critical checkpoint.

Table 1: Inhibitory Activity of this compound

Target IC50
CDK1/Cyclin B 97 nM medchemexpress.commybiosource.com

Molecular Basis of this compound Interaction with Target Kinase (implied by inhibition)

The interaction of small molecule inhibitors with kinases like CDK1 typically occurs at the ATP-binding site. patsnap.comscbt.com Although the precise binding mode of this compound is not explicitly detailed in the provided results, it is common for such inhibitors to act as ATP-competitive inhibitors. pnas.org This means they compete with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.

The activation of the CDK1/Cyclin B complex is a multi-step process. Cyclin B binding to CDK1 induces a conformational change in the kinase, and subsequent phosphorylation at specific sites, such as Threonine 161, by the CDK-activating kinase (CAK), fully activates the complex. nih.govnih.gov Conversely, inhibitory phosphorylation at sites like Threonine 14 and Tyrosine 15 by kinases such as Wee1 and Myt1 keeps the complex inactive until the G2/M transition. nih.govgenecards.org

An inhibitor like this compound likely binds to the active conformation of the CDK1/Cyclin B complex, preventing it from phosphorylating its numerous substrates that are essential for mitotic entry. uniprot.org The specificity of the inhibitor would be determined by the unique structural features of the ATP-binding pocket of CDK1 when complexed with Cyclin B, compared to other CDKs.

Downstream Molecular Consequences of this compound Mediated Inhibition

The primary and most direct consequence of inhibiting the CDK1/Cyclin B complex is the arrest of the cell cycle at the G2/M checkpoint. medchemexpress.commybiosource.com The CDK1/Cyclin B complex, or MPF, is the master regulator of the G2 to M phase transition. merckmillipore.comwikipedia.org Its inhibition prevents the cell from entering mitosis. This G2/M arrest is a hallmark effect of CDK1 inhibitors. nih.govpnas.org

Beyond cell cycle arrest, the inhibition of CDK1/Cyclin B by this compound has been shown to trigger apoptosis, or programmed cell death. medchemexpress.commybiosource.com The link between CDK1 activity and apoptosis is multifaceted. CDK1 can phosphorylate and inactivate anti-apoptotic proteins, and its inhibition can lead to an increase in pro-apoptotic proteins, thereby tipping the balance towards cell death. nih.gov The sustained arrest at the G2/M checkpoint can itself be a trigger for apoptosis if the cell is unable to resolve the block and proceed with division. nih.gov

Furthermore, this compound has been reported to exhibit broad-spectrum cytotoxic action against various cancer cell lines. medchemexpress.commybiosource.com For example, it has shown cytotoxic activity against HCT-116 cells with an IC50 of 5.33 ± 0.69 µM. mybiosource.com This cytotoxicity is a direct result of the induction of G2/M arrest and apoptosis.

The downstream substrates of CDK1/Cyclin B are numerous and involved in a wide array of mitotic events, including chromosome condensation, nuclear envelope breakdown, and spindle formation. uniprot.orgnih.gov By inhibiting CDK1, this compound prevents the phosphorylation of these critical substrates, thereby blocking these fundamental mitotic processes. For instance, CDK1 phosphorylates lamins, leading to the breakdown of the nuclear envelope. uniprot.org It also phosphorylates proteins involved in the formation and function of the mitotic spindle. wikipedia.org

Table 2: Cellular Effects of this compound Inhibition

Cellular Process Consequence of Inhibition
Cell Cycle Progression G2/M Arrest medchemexpress.commybiosource.com
Cell Viability Induction of Apoptosis medchemexpress.commybiosource.com
Cytotoxicity Effective against cancer cell lines (e.g., HCT-116) mybiosource.com

Cellular and Functional Consequences of Cdk1/cyc B in 1 Application in Preclinical Models

Induction of Cell Cycle Perturbations

The primary mechanism of action of CDK1/Cyc B-IN-1 is the inhibition of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex, a critical regulator of the G2 and M phases of the cell cycle. This inhibition leads to significant disruptions in cell cycle progression, most notably characterized by a robust G2/M arrest.

G2/M Cell Cycle Arrest Phenotypes

Treatment of cancer cell lines with this compound consistently results in a significant accumulation of cells in the G2/M phase of the cell cycle. medchemexpress.com This arrest is a direct consequence of inhibiting the CDK1/Cyclin B kinase activity, which is essential for the transition from G2 into mitosis. The CDK1/Cyclin B complex, often referred to as the M-phase promoting factor (MPF), phosphorylates a multitude of substrates required for mitotic entry, including the disassembly of the nuclear envelope, chromosome condensation, and the formation of the mitotic spindle. By preventing these phosphorylation events, this compound effectively halts the cell cycle at the G2/M boundary.

Studies utilizing other CDK1 inhibitory modalities, such as small molecule inhibitors like RO-3306 or siRNA-mediated knockdown, have corroborated these findings, demonstrating that the specific inhibition of CDK1 is sufficient to induce a G2/M arrest. medchemexpress.cn This phenotype is often characterized by an increase in the population of cells with 4N DNA content, as determined by flow cytometry.

Impact on Mitotic Progression and Exit

For cells that may bypass the initial G2 arrest or are treated with this compound while already in mitosis, the compound significantly impacts mitotic progression and exit. Successful transit through mitosis requires a finely tuned fluctuation of CDK1 activity. While high CDK1 activity is necessary for mitotic entry and maintenance of the mitotic state, a subsequent decrease in its activity is essential for anaphase onset and mitotic exit.

Inhibition of CDK1/Cyclin B by compounds like this compound during mitosis can lead to a "mitotic collapse." This is characterized by the premature dephosphorylation of mitotic substrates, leading to events such as chromosome decondensation and reformation of the nuclear envelope without proper chromosome segregation. Research has shown that a certain threshold of CDK1 activity is required to maintain the mitotic state, and falling below this threshold due to inhibitors can trigger an exit from mitosis, often leading to aneuploidy or cell death. medchemexpress.com

Cellular Fate Outcomes

The profound disruption of the cell cycle by this compound ultimately forces the cell into a terminal fate, predominantly through the activation of apoptotic pathways.

Apoptosis Induction Pathways

A hallmark of this compound activity in preclinical models is the potent induction of apoptosis, or programmed cell death. medchemexpress.com This has been observed across a broad spectrum of cancer cell lines. The molecular mechanisms underlying this apoptosis are multifaceted and can be initiated through both intrinsic and extrinsic pathways.

Inhibition of CDK1 can trigger the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction. This includes the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade, leading to the execution of apoptosis. Furthermore, the E2F1/CDK1 pathway has been implicated in neuronal apoptosis, suggesting a potential mechanism where CDK1 inhibition could influence cell death through this transcription factor.

Moreover, the CDK1/Cyclin B1 complex has been shown to directly regulate the extrinsic apoptotic pathway by phosphorylating and inhibiting procaspase-8, a key initiator caspase. By inhibiting CDK1, this compound may relieve this inhibition, thereby sensitizing cells to Fas-mediated apoptosis. Another critical mechanism involves the regulation of the anti-apoptotic protein Mcl-1. The CDK1/Cyclin B complex can phosphorylate Mcl-1, marking it for degradation. In the context of mitotic arrest induced by agents that disrupt microtubules, sustained CDK1/Cyclin B activity promotes the degradation of Mcl-1, leading to the release of the pro-apoptotic protein Bak and subsequent apoptosis. It is plausible that this compound could similarly modulate Mcl-1 stability to induce apoptosis.

Modulation of DNA Homeostasis and Repair Pathways

Beyond its well-established role in cell cycle control, CDK1 activity is also intricately linked to the maintenance of DNA integrity, particularly during replication.

Effects on DNA Replication Dynamics and Nascent DNA Synthesis

Emerging research has uncovered a critical role for CDK1 in promoting nascent DNA synthesis during the S-phase. Inhibition of CDK1, even for a short duration that does not overtly perturb cell cycle progression, can trigger a DNA damage response associated with replication stress. This response is characterized by the disruption of replication fork progression and can lead to genomic instability.

Influence on DNA Damage Response Mechanisms

Inhibition of the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex by compounds such as this compound has significant implications for the cellular response to DNA damage. CDK1 is a crucial regulator of the cell cycle, and its activity is essential for the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR). nih.govoup.com The kinase activity of CDK1 is required for the 5'-3' resection of DSB ends, a critical step that commits the cell to HR repair and prevents the use of non-homologous end joining (NHEJ). nih.govresearchgate.net

Research indicates that CDK1 participates in the DNA damage response by facilitating the phosphorylation of various substrates. oup.comnih.gov For instance, CDK1-mediated phosphorylation is necessary for the efficient formation and maintenance of BRCA1-containing foci at sites of DNA damage. nih.gov This, in turn, facilitates the phosphorylation of a subset of substrates by ATM and ATR kinases, which are central to the activation of DNA damage checkpoint signaling. nih.gov In the absence of CDK1 activity, the phosphorylation of some of these downstream targets is compromised. nih.gov

Furthermore, CDK1 activity is implicated in the activation of the p53 pathway, a critical tumor suppressor pathway that responds to cellular stress, including DNA damage. spandidos-publications.commdpi.comnih.gov Inhibition of CDK1 can lead to the stabilization and activation of p53, which can then induce the expression of target genes involved in cell cycle arrest and apoptosis. nih.govnih.gov Studies have shown that the pro-apoptotic activity of p53 can be regulated by the G2/M kinase Cdk1 in response to DNA damage. biorxiv.org The activation of the DNA damage checkpoint typically leads to a transient cell cycle block, allowing time for DNA repair. molbiolcell.org

Broader Cellular Pathway Modulation

Effects on Signal Transduction Cascades (e.g., MAPK, B-Raf)

While direct studies on the effect of this compound on the MAPK and B-Raf signaling pathways are limited, the broader role of CDK1 in cellular signaling is well-documented. CDK1 is known to be involved in pathways that are critical for cell proliferation and survival, which often intersect with the MAPK cascade. For instance, CDK1 activity is associated with mTORC1 signaling and MYC target genes, both of which are interconnected with MAPK signaling in various cancers. mdpi.com High CDK1 expression has been linked to genes upregulated by the overexpression of oncogenes like KRAS, a key component of the MAPK pathway. mdpi.com

Regulation of Transcriptional and Translational Landscapes

This compound, by inhibiting CDK1, can profoundly affect the transcriptional and translational landscape of a cell. CDK1 has been identified as a regulator of both the initiation and elongation steps of protein synthesis. nih.gov It influences the activity of specific translation initiation factors and elongation factors. nih.gov For example, CDK1 can phosphorylate and regulate proteins involved in translation such as the mammalian target of rapamycin (B549165) (mTOR), eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), and ribosomal protein S6 kinase B1 (p70S6K). nih.govpnas.org

During mitosis, CDK1 can substitute for mTOR to phosphorylate 4E-BP1, thereby maintaining cap-dependent translation. pnas.org CDK1 also regulates ribosome assembly by targeting specific ribosomal proteins like RPS3. nih.gov The inhibition of CDK1 can therefore disrupt these processes, leading to changes in the proteome. Additionally, CDK1 activity can influence the transcription of specific genes. For instance, a CDK1-driven negative-feedback loop has been shown to repress the translation of Cyclin B near the end of interphase. molbiolcell.org

Impact on Cellular Adhesion and Morphological Changes

The application of this compound can lead to significant changes in cellular adhesion and morphology by inhibiting its target, CDK1. CDK1 plays a crucial role in regulating cell adhesion throughout the cell cycle. rupress.orgnih.govnih.gov In complex with Cyclin A2, CDK1 promotes the organization of adhesion complexes and the actin cytoskeleton during interphase, leading to an increase in adhesion complex area as cells transition from G1 to S phase. rupress.orgnih.govnih.gov

However, upon entry into G2, increasing levels of Cyclin B1 lead to the inhibitory phosphorylation of CDK1, which triggers the disassembly of adhesion complexes in preparation for mitosis. nih.gov This process is essential for the morphological changes that occur during mitotic cell rounding. plymouth.ac.uk Therefore, inhibiting CDK1 with a compound like this compound would be expected to interfere with these dynamic changes in cell adhesion and morphology. Studies have shown that CDK1 communicates with cell morphology factors like Cdc42 to coordinate the cell cycle with cell shape. nih.gov The regulation of the actin cytoskeleton and adhesion complexes by CDK1 is a key aspect of its non-mitotic functions. nih.govresearchgate.net

Preclinical Efficacy in Diverse Cell Line Models

Broad-Spectrum Cytotoxic Effects in Proliferating Cells

This compound has demonstrated broad-spectrum cytotoxic effects against a variety of cancer cell lines in preclinical studies. medchemexpress.commedchemexpress.eumybiosource.com This cytotoxicity is a direct consequence of its primary mechanism of action: the inhibition of the CDK1/Cyclin B complex, which is fundamental for cell cycle progression, particularly at the G2/M transition. medchemexpress.commybiosource.com By inhibiting this complex, this compound induces G2/M cell cycle arrest and triggers apoptosis in proliferating cancer cells. medchemexpress.commedchemexpress.eumybiosource.com

The compound's effectiveness has been observed across different cancer types. For instance, it has shown cytotoxic activity against the HCT-116 human colon cancer cell line. mybiosource.com The broad applicability of targeting CDK1 stems from the fact that dysregulation of the cell cycle is a hallmark of most cancers, making CDK1 a critical protein for their survival and proliferation. nih.gov

Below is an interactive table summarizing the reported cytotoxic activity of this compound in different cell lines.

Sensitivity in Specific Cell Subpopulations (e.g., Cancer Stem Cells)

The overexpression of Cyclin-Dependent Kinase 1 (CDK1) is linked to the promotion of cancer stem cell (CSC) properties. mdpi.comresearchgate.net This has positioned CDK1 inhibition as a therapeutic strategy for specifically targeting these resilient cell populations, which are often responsible for tumor initiation and relapse. mdpi.comjelsciences.comaacrjournals.org Inhibition of CDK1 has been shown to reduce the spheroid-forming ability and tumor-initiating capacity in cancer cells, effects that may not be solely attributable to its role in cell cycle regulation. aacrjournals.orgaacrjournals.org

For the specific inhibitor, this compound, also identified as Compound 5 in research literature, studies have demonstrated a selective cytotoxic action against cancerous cells when compared to normal, non-cancerous cell lines. researchgate.net This differential sensitivity is a key aspect of its preclinical evaluation.

Detailed research findings have quantified the compound's activity in a colorectal carcinoma cell line versus a normal human fibroblast cell line. In these studies, this compound exhibited a significantly more potent growth-inhibitory effect on the cancer cells. researchgate.net The compound was evaluated for its 50% growth inhibition concentration (GI50) across a broad panel of cancer cell lines, showing a potent and wide-ranging cytotoxic effect. researchgate.net Further investigation using an MTT assay to determine the half-maximal inhibitory concentration (IC50) revealed a clear selectivity for the HCT-116 colorectal cancer cell line over the normal WI-38 human lung fibroblast cells. researchgate.net This indicates a preferential targeting of the cancer cell subpopulation.

The application of this compound on the HCT-116 cancer cell line was shown to trigger apoptosis and induce cell cycle arrest at the G2/M phase. researchgate.net

Interactive Data Table: Comparative Sensitivity of this compound

The following table summarizes the differential inhibitory concentrations of this compound in a cancer cell line versus a normal cell line.

Cell LineCell TypeIC50 Value (µM)Source
HCT-116Colorectal Carcinoma5.33 researchgate.net
WI-38Normal Lung Fibroblast21.69 researchgate.net

Methodological Approaches for Investigating Cdk1/cyc B in 1 Activity

Biochemical and Biophysical Characterization

Biochemical and biophysical methods are fundamental to understanding the direct interaction of CDK1/Cyc B-IN-1 with its target, the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex. These assays provide quantitative data on the inhibitor's potency and mechanism of action.

To determine the inhibitory effect of a compound on CDK1/Cyclin B, researchers utilize in vitro kinase assays. A classic and widely used method is the Histone H1 kinase assay. In this assay, the CDK1/Cyclin B complex is incubated with its substrate, Histone H1, in the presence of radiolabeled ATP, such as [γ-³²P]ATP. nih.gov The kinase transfers the radioactive phosphate (B84403) group to the substrate. nih.gov

The reaction products are then separated using SDS-PAGE, and the incorporation of the radiolabel into Histone H1 is visualized by autoradiography. nih.gov The activity of the kinase is proportional to the amount of radioactivity incorporated. nih.govnih.gov When testing an inhibitor like this compound, the assay is run with varying concentrations of the compound. A reduction in the phosphorylation of Histone H1 indicates inhibition of the CDK1/Cyclin B complex. aacrjournals.org This method is crucial for demonstrating the direct enzymatic inhibition and for determining the potency of the inhibitor. nih.govaacrjournals.org For example, similar assays were used to show that inhibitors like Flavopiridol (B1662207) can block CDK1 activity in M-phase-arrested extracts. nih.gov

Understanding how this compound might affect the formation or stability of the CDK1/Cyclin B complex is crucial. Co-immunoprecipitation (Co-IP) is a standard technique used to study protein-protein interactions within a cell lysate. nih.govnih.gov In this method, an antibody targeting one protein of interest (e.g., CDK1) is used to pull down that protein and any associated proteins from the lysate. molbiolcell.orgmolbiolcell.org The resulting immunoprecipitated complex is then analyzed by Western blotting to detect the presence of the partner protein (e.g., Cyclin B). nih.govmolbiolcell.org Studies have used Co-IP to demonstrate the association between CDK1 and Cyclin B, showing that these complexes form during specific cell cycle phases. nih.govmolbiolcell.org This technique can reveal if an inhibitor disrupts this interaction.

Fluorescence Cross-Correlation Spectroscopy (FCCS) is a more advanced, quantitative technique used in living cells. nih.gov It measures the interaction between two differently fluorescently-tagged proteins as they move through a tiny observation volume. nih.govroyalsocietypublishing.org If the two proteins (e.g., CDK1-mScarlet and Cyclin B1-mEmerald) are bound together, they will diffuse as a single, larger complex, and their fluorescence signals will fluctuate in a correlated manner. nih.govroyalsocietypublishing.org FCCS can provide quantitative data on the fraction of bound protein and the dissociation constant (K D ) of the interaction in a physiological context, revealing that the affinity of Cyclin B1 for CDK1 can change throughout the cell cycle. nih.govresearchgate.net

To quantify the potency of an inhibitor, enzymatic inhibition kinetics studies are performed to determine its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. For this compound, this involves an in vitro kinase assay where the activity of the CDK1/Cyclin B complex is measured across a range of inhibitor concentrations.

This compound has been identified as a selective inhibitor of the CDK1/Cyclin B complex with an IC50 of 97 nM. medchemexpress.com Kinetic studies can also determine the mechanism of inhibition, such as whether the inhibitor is competitive with ATP. researchgate.net For comparison, other known CDK inhibitors like RO-3306 have shown a Ki of 35 nM for CDK1/cyclin B1, demonstrating ATP-competitive inhibition. pnas.org

Table 1: IC50 Values of Various CDK Inhibitors Against CDK1/Cyclin B

CompoundIC50 against CDK1/Cyclin BNotes
This compound 97 nM medchemexpress.comA selective inhibitor of the CDK1/Cyclin B complex. medchemexpress.com
RO-3306 35 nM (Ki) pnas.orgA selective, ATP-competitive inhibitor of CDK1. pnas.org
Flavopiridol ~20-100 nM nih.govA flavonoid that inhibits multiple CDKs, including CDK1. nih.gov
Kenpaullone 0.4 µM researchgate.netAn indolo[3,2-d] researchhub.combenzazepinone that acts as a competitive inhibitor of ATP binding. researchgate.net
Olomoucine 7.0 µM researchgate.netA purine (B94841) derivative and CDK inhibitor. researchgate.net
Purvalanol A 0.004 µM (4 nM)A purine-based inhibitor with high selectivity for CDKs.

Cell-Based Assays and Imaging Techniques

Cell-based assays are essential for understanding how an inhibitor affects whole, living cells, particularly in the context of complex processes like the cell cycle.

Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Cells are treated with a compound like this compound, harvested, and stained with a fluorescent dye (such as propidium (B1200493) iodide) that binds to DNA. researchgate.net The fluorescence intensity of each cell is proportional to its DNA content. A flow cytometer then measures the fluorescence of thousands of individual cells.

This data allows researchers to quantify the percentage of cells in different phases of the cell cycle (G1, S, and G2/M). Since CDK1/Cyclin B is a key regulator of the G2/M transition, its inhibition is expected to cause cells to accumulate in the G2 phase. medchemexpress.com Indeed, this compound is reported to induce G2/M cell cycle arrest. medchemexpress.com This method provides robust statistical data on the cell cycle effects of the inhibitor across a large cell population. researchgate.netbiorxiv.org

Table 2: Expected Cell Cycle Distribution Changes with this compound Treatment

Cell Cycle PhaseDNA ContentExpected Percentage of Cells (Control)Expected Percentage of Cells (with this compound)
G1 2nNormalDecreased
S >2n, <4nNormalDecreased
G2/M 4nNormalIncreased

Live-cell imaging provides unparalleled insight into the dynamic processes of mitosis in individual cells over time. By using fluorescently tagged proteins (like Histone H2B to visualize chromosomes or Cyclin B to track its localization and degradation), researchers can directly observe the effects of an inhibitor on mitotic progression. researchhub.com

When cells are treated with a CDK1 inhibitor, live-cell imaging can reveal specific defects in mitotic entry, chromosome condensation, spindle formation, and mitotic exit. biorxiv.org For instance, inhibiting CDK1 activity in cells arrested in mitosis can trigger premature events like chromosome decondensation and reformation of the nucleus, effectively forcing an exit from mitosis. pnas.org Time-lapse microscopy of cells treated with this compound would allow for detailed characterization of the timing and morphology of the G2/M arrest, confirming the findings from flow cytometry at a single-cell level and providing dynamic information that static assays cannot capture. molbiolcell.orgrupress.org

Genetic and Molecular Biology Techniques

While direct RNA-Seq data on cells treated solely with this compound is not extensively available in the provided context, the principles of using gene expression profiling to understand the effects of CDK1/Cyclin B inhibition are well-established. Gene expression profiling techniques, such as RNA-Seq, are powerful tools for obtaining a global view of the transcriptional changes that occur when the activity of a key cell cycle regulator like CDK1 is perturbed.

Inhibition of CDK1/Cyclin B would be expected to lead to significant changes in the expression of genes involved in cell cycle progression, particularly those required for entry into and passage through mitosis. The overexpression of CDK1 itself has been linked to tumor development and dysregulation in various cancers, underscoring its importance in controlling cell proliferation. nih.gov

By analyzing the transcriptome of cells treated with a CDK1 inhibitor, researchers can identify downstream target genes and pathways that are regulated by CDK1/Cyclin B activity. This can provide insights into the molecular mechanisms by which CDK1 controls mitotic events. For example, one might expect to see changes in the expression of genes encoding for proteins involved in chromosome condensation, spindle formation, and cytokinesis.

Moreover, gene expression data can be integrated with other large-scale datasets, such as proteomics and phosphoproteomics, to build a more comprehensive model of the CDK1/Cyclin B signaling network. This multi-omics approach can help to distinguish between direct and indirect effects of CDK1 inhibition and to identify novel substrates and regulatory interactions.

Identifying the full complement of proteins phosphorylated by CDK1/Cyclin B is crucial for understanding how this kinase complex orchestrates the complex cellular transformations of mitosis. Proteomic analysis, particularly quantitative phosphoproteomics using mass spectrometry, has become an indispensable tool for this purpose. nih.goved.ac.uk

One common strategy involves synchronizing cells in mitosis and then treating them with a CDK1 inhibitor. By comparing the phosphoproteomes of inhibitor-treated and control cells, researchers can identify phosphorylation sites that are dependent on CDK1 activity. nih.gov Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are often used for accurate quantification. nih.gov

These studies have revealed that CDK1 phosphorylates a vast number of proteins, with estimates suggesting it targets 8-13% of the proteome. nih.gov Many of these substrates contain the canonical S/TPx(K/R) consensus motif, but a significant number of non-canonical sites have also been identified. nih.govmolbiolcell.org The presence of a basic residue (lysine or arginine) at the +3 position relative to the phosphorylated serine or threonine is a key determinant for many CDK1 substrates. molbiolcell.org

The cyclin subunit (A or B) and the accessory protein Cks1 can influence substrate specificity. ed.ac.ukmolbiolcell.org For example, some studies suggest that Cyclin A-CDK1 is more associated with the phosphorylation of non-conventional sites, while Cyclin B-CDK1 phosphorylation is closer to the conventional profile. molbiolcell.org The presence of Cks1 can increase the number of phosphorylated residues on a given substrate. ed.ac.uk

In vitro kinase assays using purified recombinant CDK1/Cyclin B and either purified proteins or cell extracts are also used to identify direct substrates. nih.goved.ac.uknih.govpnas.org A "catch-and-release" strategy has been developed to specifically purify and identify thiophosphorylated peptides from a complex mixture, leading to the identification of numerous known and novel CDK1/Cyclin B substrates. pnas.org

The identified substrates are involved in a wide range of mitotic processes, including nuclear envelope breakdown (e.g., lamins), chromosome condensation, and spindle dynamics. pnas.org The finding that many CDK1 substrates are phosphorylated at multiple sites suggests a mechanism for creating switch-like transitions into and during mitosis. nih.gov

Table 1: Selected CDK1/Cyclin B Substrates Identified by Proteomics

Substrate Function
Lamin A/C Nuclear envelope structure
Protein Phosphatase 1a Regulation of mitotic dephosphorylation
EPLIN Cytoskeletal organization
Thymopoietin Nuclear structure and function
ATRIP DNA damage response
Eco1 homolog Sister chromatid cohesion

This table is based on findings from multiple proteomic studies. pnas.orgmpi-cbg.de

Gene editing technologies, particularly CRISPR/Cas9, have revolutionized the study of CDK1/Cyclin B dynamics in living cells. nih.govbiorxiv.orgroyalsocietypublishing.org By precisely modifying the genome, researchers can endogenously tag proteins like Cyclin B1 and CDK1 with fluorescent proteins. nih.govbiorxiv.orgroyalsocietypublishing.org This approach avoids the potential artifacts associated with overexpressing tagged proteins from plasmids and allows for the study of the proteins at their natural expression levels. biorxiv.org

A key application of this technology is in combination with advanced microscopy techniques like Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Cross-Correlation Spectroscopy (FCCS). nih.govbiorxiv.orgroyalsocietypublishing.org By tagging Cyclin B1 with a fluorescent protein like mEmerald and CDK1 with another like mScarlet, researchers can directly measure their interaction and complex formation throughout the cell cycle in single living cells. nih.govbiorxiv.org

These studies have provided novel insights, revealing for instance that even though Cyclin B1 and CDK1 have a high affinity for each other, a significant pool of unbound Cyclin B1 exists in cells. nih.govbiorxiv.org Furthermore, evidence suggests that the affinity of Cyclin B1 for CDK1 increases as the cell cycle progresses, indicating that the assembly of the complex is a regulated process. biorxiv.orgnih.gov

CRISPR/Cas9 has also been used to introduce specific mutations into genes to study their functional consequences. For example, a point mutation was introduced into the MAD1 gene to disrupt its interaction with Cyclin B1, allowing for the investigation of the role of this interaction in the spindle assembly checkpoint. rupress.org

In addition to tagging, CRISPR/Cas9 can be used to knock out genes of interest. For example, to study the specific roles of Cyclin B1 and Cyclin B2, cell lines have been generated where one or both of these genes have been knocked out. rupress.org This has been crucial for understanding the potential compensatory roles of different cyclins. rupress.org Another approach combines CRISPR-mediated knockout of an endogenous gene with the inducible expression of a modified version, such as an auxin-inducible degron (AID)-tagged protein. molbiolcell.org This allows for the rapid and conditional depletion of the protein to study its function. molbiolcell.org

These gene-editing tools provide a powerful platform for dissecting the intricate dynamics of protein complex assembly and disassembly that drive the cell cycle. biorxiv.orgroyalsocietypublishing.org

Computational and Structural Biology

Computational and structural biology approaches provide atomic-level insights into the CDK1/Cyclin B complex, its regulation, and its interaction with inhibitors. X-ray crystallography has been instrumental in determining the three-dimensional structures of various forms of the complex.

The crystal structure of human Cyclin B1 was solved, revealing a conserved N-terminal cyclin box motif but significant differences in the C-terminal region compared to other cyclins like Cyclin A and Cyclin E. tandfonline.comnih.gov These differences create unique interaction surfaces for CDK1 binding and for recognizing substrates. tandfonline.comnih.gov

Structures of the CDK1/Cyclin B complex, both alone and in ternary complexes with the accessory protein Cks2, have also been determined. rcsb.orgresearchgate.net These structures confirm the conserved fold of the CDK and show how it is remodeled upon cyclin binding. rcsb.org They also reveal that the relative orientation of CDK1 and Cyclin B is distinct from that of other CDK/cyclin pairs, such as CDK2/Cyclin A. researchgate.net This structural information is crucial for understanding the basis of substrate specificity and for designing selective inhibitors.

Homology modeling has been used to build models of the CDK1/Cyclin B complex based on the known structure of the highly similar CDK2/Cyclin A complex. tandfonline.com These models can then be refined using molecular mechanics and used for structure-based drug design, such as for the optimization of paullone-class inhibitors. tandfonline.com

Structural studies of CDK1/Cyclin B bound to various ATP-competitive inhibitors have provided a starting point for the rational design of more potent and selective compounds. ncl.ac.ukacs.org A major challenge is achieving selectivity over the closely related CDK2, as the residues lining their ATP-binding sites are nearly identical. ncl.ac.uk However, these studies have shown that the CDK1 fold is malleable and that inhibitor binding can induce conformational changes that might be exploited for selective targeting. ncl.ac.uk

Computational methods like molecular docking are used to predict how potential inhibitors might bind to the ATP-binding site of CDK1. nih.govacs.org These virtual screening approaches can be used to screen large libraries of compounds to identify promising candidates for further experimental testing. acs.org Molecular dynamics simulations can then be used to study the stability of the predicted protein-inhibitor complexes and to calculate their binding free energies. acs.org

Table 2: Key PDB Entries for CDK1/Cyclin B Structures

PDB ID Description Resolution (Å)
5HQ0 Ternary complex of human CDK1, Cyclin B, and CKS2, bound to an inhibitor. rcsb.org 2.30
4Y72 Structure of CDK1-cyclin B-Cks2. researchgate.net 2.80

These structural and computational approaches are complementary to experimental techniques and are essential for a complete understanding of CDK1/Cyclin B function and for the development of targeted therapeutics.

Molecular Docking and Dynamics Simulations (for inhibitor binding)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand (inhibitor) and its protein target. For this compound, these methods would be employed to understand the structural basis of its inhibitory activity.

Molecular Docking: Molecular docking studies predict the preferred orientation of an inhibitor when bound to the active site of a protein. dntb.gov.uauniprot.org In the case of this compound, researchers would dock the compound into the ATP-binding pocket of a CDK1/Cyclin B crystal structure. The process involves generating a three-dimensional representation of the inhibitor and placing it within the defined binding site of the CDK1 protein. Scoring functions are then used to estimate the binding affinity, with lower binding energy scores typically indicating a more favorable interaction. uniprot.orgdntb.gov.ua These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues in the active site, like those in the hinge region which are critical for ATP binding. acs.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the stability and dynamic behavior of the inhibitor-protein complex over time. dntb.gov.uauniprot.org An MD simulation would model the movement of every atom in the this compound-CDK1/Cyclin B complex in a simulated physiological environment. These simulations, which can span from nanoseconds to microseconds, provide insights into the conformational changes of both the protein and the inhibitor upon binding. dntb.gov.ua This helps to validate the docking pose and assess the stability of the crucial interactions identified in the docking study. uniprot.org The results can reveal how the inhibitor binding affects the flexibility of protein regions like the activation loop, which is crucial for kinase activity. medchemexpress.com

Structure-Activity Relationship (SAR) Studies Related to Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing a lead compound into a potential drug candidate. SAR involves systematically modifying the chemical structure of an inhibitor and evaluating how these changes affect its biological activity. nih.gov For this compound, which is a thiazole (B1198619) derivative, SAR studies would focus on modifying different parts of its molecular scaffold. researchgate.netitmedicalteam.pl

The process begins with the synthesis of a library of analogs where specific parts of the this compound molecule are altered. For example, different chemical groups could be substituted at various positions on the thiazole ring or its connected phenyl ring. acs.orgacs.org Each new analog is then tested in biological assays to measure its inhibitory potency against the CDK1/Cyclin B complex, often expressed as an IC50 value. audreyli.com

By comparing the activity of these analogs, researchers can deduce critical SAR insights. For instance, they might find that a particular substituent at one position increases potency, while another diminishes it. These studies help to build a comprehensive model of which chemical features are essential for potent and selective inhibition. This information is crucial for rationally designing new compounds with improved properties, such as higher affinity, better selectivity over other kinases (like CDK2), and more favorable pharmacological characteristics. nih.govaudreyli.com

Mechanisms of Resistance to Cdk1 Inhibition and Strategies for Overcoming Them Preclinical Focus

Identification of Acquired Resistance Pathways to CDK1 Inhibitors

Acquired resistance to agents targeting the cell cycle, including CDK1 inhibitors, can arise through various molecular alterations that allow cancer cells to bypass the drug-induced block. accscience.comfrontiersin.org While specific studies on acquired resistance to CDK1/Cyc B-IN-1 are not extensively detailed in publicly available literature, general mechanisms of resistance to CDK1 inhibitors have been identified in preclinical models, which are likely relevant.

Alterations in CDK1 Expression or Regulation

Upregulation or genetic amplification of the target kinase is a common resistance mechanism. In the context of CDK1 inhibition, cancer cells may acquire resistance by increasing the expression of CDK1, thereby requiring higher concentrations of the inhibitor to achieve a therapeutic effect. oncogen.org Medroxyprogesterone acetate-induced upregulation of CDK1 has been linked to enhanced cell proliferation and potential resistance in endometrial cancer models. oncogen.org Furthermore, since the activity of the CDK1/Cyclin B complex is tightly regulated by upstream proteins like Wee1, Myt1, and the phosphatase Cdc25, alterations in these regulators can also confer resistance. frontiersin.orgmdpi.com For example, overexpression of Wee1 kinase, which adds inhibitory phosphorylation to CDK1, can compensate for the action of a CDK1 inhibitor, preventing premature mitotic entry and promoting cell survival. frontiersin.orgnih.gov

Activation of Compensatory Cell Cycle Checkpoints

Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited checkpoint. accscience.com The cell cycle is a redundant system, and inhibition of one component can sometimes be compensated for by others. rutgers.edu For instance, while CDK1 is essential for driving the cell cycle, its inhibition could potentially be bypassed through the upregulation of other CDKs, such as CDK2, although this can lead to defective mitosis and subsequent cell death in some contexts. acs.org Another key mechanism involves the activation of survival signaling pathways. The ERK1/2 signaling pathway, for instance, can act as a compensatory survival signal in response to the loss of cell cycle control following checkpoint inhibition. researchgate.net Activation of such pathways can suppress apoptosis and allow cells to survive the therapeutic insult.

Development of Combinatorial Preclinical Strategies

To counteract resistance and enhance the efficacy of CDK1 inhibition, numerous preclinical studies have focused on combination therapies. nih.govfrontiersin.org The rationale is to target multiple nodes within the cancer cell's network, creating synthetic lethality and preventing the emergence of resistant clones.

Synergy with DNA-Damaging Agents (e.g., Chemotherapy, Ionizing Radiation)

A primary strategy involves combining CDK1 inhibitors with agents that cause DNA damage, such as traditional chemotherapy or ionizing radiation. mdpi.comnih.gov CDK1 plays a crucial role not only in cell cycle progression but also in the DNA damage response (DDR), particularly in homologous recombination (HR) repair. nih.govnih.gov By inhibiting CDK1, cancer cells are arrested in the G2/M phase, a point where they are most susceptible to radiation-induced DNA damage. mdpi.comresearchgate.net Furthermore, inhibiting CDK1 compromises the cell's ability to repair the induced damage, leading to an accumulation of lethal DNA breaks and promoting apoptosis. nih.gov This synergistic interaction has been observed in preclinical models with various agents. For example, CDK1 inhibition has been shown to overcome resistance to oxaliplatin (B1677828) in colorectal cancer models by regulating ferroptosis. nih.gov Similarly, combining CDK1 inhibitors with paclitaxel (B517696) has been shown to restore sensitivity in resistant ovarian cancer cells. oup.com

Table 1: Preclinical Synergy of CDK1 Inhibition with DNA-Damaging Agents

Cancer ModelCDK1 InhibitorCombination AgentObserved Effect
Colorectal CancerGenetic/Pharmacological BlockadeOxaliplatinRestored sensitivity to oxaliplatin by regulating ferroptosis. nih.gov
Ovarian CancerAlsterpaullonePaclitaxelReversed paclitaxel-induced drug resistance. oup.com
BRCA-Proficient Breast CancerRO-3306CisplatinSynergistic cell killing due to disruption of BRCA1 function and DNA repair. nih.gov
Hepatocellular CarcinomaRO-3306Sorafenib (B1663141)Overcame sorafenib resistance in a patient-derived xenograft model. nih.gov

Combination with Other Targeted Agents (e.g., HDAC Inhibitors, PARP Inhibitors)

Pairing CDK1 inhibitors with other targeted therapies is a promising approach to achieve synergistic anti-cancer effects.

HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors can alter the expression of numerous genes, including those involved in cell cycle control. nih.gov Combining the HDAC inhibitor Trichostatin A (TSA) with silibinin (B1684548) in pancreatic cancer cells led to a reduction in cyclin B1/CDK1 expression, inducing G2/M arrest and apoptosis. nih.gov However, the synergy can be complex; in some bladder cancer models, HDAC inhibitors downregulated WEE1 and CCNB1, which limited the synergistic potential with a WEE1 inhibitor by preemptively arresting the cell cycle. mdpi.com

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are highly effective in cancers with deficiencies in HR repair, such as those with BRCA1/2 mutations. Since CDK1 is required for efficient BRCA1 function and HR, inhibiting CDK1 can phenocopy a BRCA-deficient state, a concept known as "BRCAness". nih.govspandidos-publications.com This creates a synthetic lethal interaction with PARP inhibitors in BRCA-proficient cancers. nih.gov The combination of the CDK1 inhibitor RO-3306 and the PARP inhibitor olaparib (B1684210) (AZD2281) resulted in dramatically reduced cell growth, G2/M arrest, and apoptosis in BRCA-proficient breast cancer cells. spandidos-publications.com This combination effectively expands the potential utility of PARP inhibitors to a broader patient population. nih.gov

Table 2: Preclinical Combinations of CDK1 Inhibition with Other Targeted Agents

Cancer ModelCDK1 InhibitorCombination AgentMechanism/Effect
Pancreatic Cancer(Indirect via Silibinin + TSA)Trichostatin A (HDACi)Reduced cyclinB1/Cdk1 expression, G2/M arrest, and apoptosis. nih.gov
BRCA-Proficient Breast CancerRO-3306Olaparib (PARPi)Induced synthetic lethality by compromising homologous recombination repair. spandidos-publications.com
BRCA Wild-Type CancersGenetic/Pharmacological BlockadePARP InhibitorImpaired BRCA1 function and HR repair, sensitizing cells to PARP inhibition. nih.gov
Triple-Negative Breast CancerDinaciclibOlaparib (PARPi)Reduced growth rate in BRCA-mutated cells. mdpi.com

Strategies to Mitigate or Reverse Resistance in Preclinical Models

Research into reversing established resistance to CDK1 inhibition is ongoing. One key strategy involves identifying the specific bypass pathways activated in resistant cells and targeting them with a second agent. For example, if resistance is mediated by the upregulation of Wee1, the addition of a Wee1 inhibitor could restore sensitivity. frontiersin.orgnih.gov Similarly, if compensatory survival signals through the ERK pathway are activated, adding a MEK inhibitor could re-sensitize cells to CDK1 inhibition. researchgate.net Studies have demonstrated that combining CDK1 inhibitors with MEK inhibitors can cooperatively enhance apoptosis in BRAF-mutant colorectal cancer. aacrjournals.org This highlights the approach of adaptively targeting the evolving molecular landscape of the tumor to overcome therapeutic resistance.

Future Directions in Cdk1/cyc B in 1 Research

Elucidation of Novel CDK1/Cyclin B Substrates and Regulatory Partners

A primary goal for advancing our understanding of inhibitors like CDK1/Cyc B-IN-1 is to expand the known repertoire of CDK1/Cyclin B substrates and its associated regulatory proteins. While CDK1 is recognized as a master regulator of mitosis, a comprehensive list of its targets has historically been limited. mdpi.comnih.gov Future research will focus on systematically identifying the full range of proteins phosphorylated by this complex, which is essential for predicting the complete cellular impact of its inhibition.

Modern proteomics, particularly quantitative phosphoproteomics, has become a cornerstone of this effort. mdpi.com A powerful strategy involves using CDK1 inhibitors, such as Flavopiridol (B1662207) and RO-3306, to treat mitotic cells. By quantifying changes in protein phosphorylation levels upon inhibitor treatment using techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) followed by mass spectrometry, researchers can identify phosphopeptides that are significantly reduced, flagging them as potential CDK1 substrates. mdpi.comnih.govacs.org One such study identified 1,215 phosphopeptides on 551 proteins that were significantly diminished upon CDK1 inhibition, greatly expanding the known list of candidate substrates. mdpi.comnih.gov

Future work will involve validating these candidates through in vitro kinase assays and exploring their functional significance. mdpi.comgrantome.com Furthermore, mapping these substrates to known protein complexes and pathways reveals that CDK1 often phosphorylates multiple components of a single complex, suggesting a mechanism for coordinated regulation of cellular processes like RNA processing and chromosome segregation. rutgers.edu

Beyond substrates, identifying novel regulatory partners is crucial. The activity of CDK1/Cyclin B is tightly controlled by a network of other proteins, including activating kinases (e.g., CAK), inhibitory kinases (e.g., Wee1 and Myt1), and phosphatases (e.g., Cdc25c and PP2A). rutgers.eduresearchgate.net Proteomic screens and interaction studies are set to uncover additional partners that fine-tune CDK1 activity, providing a more detailed map of the signaling network. mdanderson.org For instance, proteins like CDC6 have been identified as key inhibitory regulators that help control the timing of mitotic entry. mdanderson.org Understanding this complete regulatory network will be vital for predicting how cancer cells might develop resistance to CDK1 inhibitors and for identifying new combination therapy targets.

Advanced Preclinical Model Systems for Efficacy Evaluation

To better predict the clinical potential of this compound and next-generation inhibitors, research is moving beyond traditional two-dimensional cell cultures to more sophisticated preclinical models that more accurately reflect the complexity of human tumors.

Patient-Derived Xenografts (PDXs): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. mdanderson.orgacs.org These models are superior to traditional cell-line xenografts because they maintain the original tumor's architecture, cellular diversity, genetic profile, and drug responsiveness. grantome.comacs.org Future studies will increasingly use panels of PDX models representing different cancer subtypes to evaluate the efficacy of CDK1 inhibitors. rutgers.eduonclive.com This approach allows researchers to identify which tumor types are most sensitive to inhibition and to discover potential biomarkers that can predict patient response. acs.orgonclive.com For example, a PDX model of castration-resistant prostate cancer (CRPC) was successfully used to show that the broad-spectrum CDK inhibitor flavopiridol could suppress tumor growth in a model resistant to standard therapies. onclive.com

Organoid Models: Patient-derived organoids (PDOs) are three-dimensional cultures grown from patient tumor cells that self-organize into structures mimicking the original tumor. nih.gov PDOs offer a robust platform that captures the heterogeneity of the parent tumor and can accurately predict drug responses. nih.govnih.gov They are a critical tool for future CDK inhibitor research, enabling high-throughput screening to test the efficacy of compounds like this compound across a diverse range of tumors. mdpi.comonclive.com Furthermore, PDOs are invaluable for studying mechanisms of drug resistance. nih.gov Researchers can generate inhibitor-resistant organoid lines to investigate the genetic and signaling pathway alterations that allow tumors to evade treatment, and then screen for secondary drugs that can overcome this resistance. nih.gov Organoids derived from healthy tissues, such as the intestine, can also be used as a screening tool to predict potential off-target toxicities of new inhibitors. mdpi.comacs.org

Syngeneic and Genetically Engineered Mouse Models (GEMMs): A limitation of PDX and PDO models is the absence of a functional immune system. Syngeneic models, which involve transplanting mouse cancer cell lines into mice of the same inbred strain, possess a fully competent immune system. biorxiv.orgmdpi.comtandfonline.com This makes them the standard for evaluating how CDK1 inhibitors might interact with immunotherapies, such as checkpoint inhibitors. biorxiv.org GEMMs, in which tumors arise spontaneously due to specific genetic mutations, provide a model to study cancer development in the context of a normal immune system. biorxiv.org The CDK1 inhibitor RO-3306 has been evaluated in a GEMM of high-grade serous ovarian cancer, where it significantly decreased tumor weight, providing strong preclinical evidence for its potential use. researchgate.net

Model SystemKey Advantages for this compound Research
Patient-Derived Xenografts (PDXs) - Preserves original tumor histology and genetic heterogeneity. grantome.comacs.org- High predictive value for clinical drug response. acs.org- Enables biomarker discovery. onclive.com
Patient-Derived Organoids (PDOs) - Captures intra-tumor heterogeneity. nih.gov- Suitable for high-throughput drug screening. mdpi.com- Allows for modeling of acquired drug resistance. nih.gov- Can be used to assess off-tissue toxicity. mdpi.com
Syngeneic & GEMM Models - Fully competent immune system. biorxiv.orgmdpi.com- Essential for testing combinations with immunotherapy. biorxiv.org- GEMMs model spontaneous tumor development. biorxiv.org- Allows for study of tumor-immune interactions.

Integration with Multi-Omics Data for Comprehensive Pathway Mapping

To fully comprehend the cellular response to CDK1/Cyclin B inhibition, future research will increasingly rely on the integration of multiple layers of high-throughput data, a field known as multi-omics. This systems biology approach provides a holistic view of the signaling cascades, transcriptional programs, and metabolic pathways modulated by inhibitors like this compound.

The foundation of this approach is phosphoproteomics , which directly measures the activity of kinases by quantifying the phosphorylation of their substrates. nih.govacs.org As discussed, phosphoproteomic studies using CDK1 inhibitors have been instrumental in identifying hundreds of downstream targets. researchgate.net However, phosphorylation is just one aspect of cellular regulation.

By integrating phosphoproteomic data with transcriptomics (measuring gene expression) and proteomics (measuring protein abundance), researchers can construct comprehensive pathway maps. nih.gov This allows them to link the immediate effects of CDK1 inhibition (changes in protein phosphorylation) to subsequent changes in gene transcription and protein levels. For example, this integrated analysis can reveal how inhibiting CDK1 phosphorylation of a specific transcription factor ultimately alters the expression of its target genes, leading to outcomes like cell cycle arrest or apoptosis.

Computational tools and network algorithms are essential for analyzing these vast and complex datasets. onclive.com By mapping the identified proteins and phosphoproteins onto known interaction databases (like STRING and CORUM), researchers can visualize how CDK1 inhibition perturbs entire functional modules, such as the spliceosome or the anaphase-promoting complex. rutgers.edu This network-level view can uncover non-obvious connections and predict how the cell might rewire its signaling pathways to compensate for the loss of CDK1 activity. Such insights are critical for anticipating mechanisms of drug resistance and for rationally designing combination therapies that target these compensatory pathways. onclive.com For instance, a systems biology approach identified CDK4 as a key regulator that was "missed" by MEK inhibitors in RAS-mutant cancers, leading to the successful preclinical validation of combining MEK and CDK4/6 inhibitors. onclive.com

Omics LayerContribution to Pathway Mapping
Phosphoproteomics Identifies direct CDK1/Cyclin B substrates and downstream kinase signaling events. nih.govacs.org
Transcriptomics Measures changes in gene expression resulting from altered signaling pathways. nih.gov
Proteomics Quantifies changes in total protein levels, revealing the ultimate output of transcriptional and post-transcriptional regulation.
Multi-Omics Integration Connects signaling events to changes in gene and protein expression for a holistic view of the cellular response. nih.govonclive.com

Development of Next-Generation CDK1/Cyclin B Inhibitors with Enhanced Specificity or Potency

While this compound is a valuable research tool, the development of next-generation inhibitors for potential therapeutic use focuses on overcoming key challenges, primarily the lack of specificity and the potential for acquired resistance.

A significant hurdle in developing CDK inhibitors is the high degree of structural similarity in the ATP-binding pocket across the entire CDK family. nih.gov This often leads to "pan-CDK inhibitors" that hit multiple CDKs, causing off-target effects and toxicity. onclive.com A major future direction is the design of highly selective CDK1 inhibitors. One promising strategy is the development of allosteric inhibitors . nih.gov These molecules bind to sites on the kinase that are distant from the conserved ATP pocket. grantome.combiorxiv.org Because allosteric sites are generally less conserved among different kinases, inhibitors targeting these sites have a much greater potential for high specificity. grantome.combiorxiv.orgnih.gov The discovery of a potential allosteric pocket in CDK2 that may not be present in other CDKs exemplifies this promising approach. grantome.com

Another strategy to improve selectivity is to target protein-protein interaction sites, such as the cyclin binding groove on the CDK or substrate recognition sites on the cyclin subunit. nih.govsc.edu These surfaces are more diverse than the ATP pocket and could be exploited to develop inhibitors that block the formation of the active CDK1/Cyclin B complex or prevent it from binding to specific substrates.

In addition to enhancing specificity, medicinal chemistry efforts are focused on improving potency . This involves exploring novel chemical scaffolds, such as imidazole-4-N-acetamide derivatives, which can serve as a basis for new inhibitor classes. mdpi.comnih.gov Computational approaches, including virtual screening of large compound libraries and molecular dynamics simulations, are being used to rationally design molecules with optimized binding affinity for the CDK1 active site. acs.org

Finally, novel therapeutic modalities are being explored. These include PROTACs (Proteolysis-Targeting Chimeras), which are bifunctional molecules designed to bring a target protein (like CDK1) into proximity with an E3 ubiquitin ligase, leading to the target's degradation rather than just its inhibition. nih.gov This approach offers a way to eliminate the target protein entirely, which can be a more durable and potent strategy than simple inhibition.

Development StrategyRationale
Enhanced Specificity To reduce off-target effects and toxicity associated with pan-CDK inhibition. onclive.com
Allosteric InhibitionTargets less-conserved sites outside the ATP pocket for greater selectivity. grantome.combiorxiv.orgnih.gov
Targeting Protein-Protein InterfacesExploits unique surfaces like the cyclin binding groove to block complex formation or substrate binding. nih.govsc.edu
Enhanced Potency To achieve greater efficacy at lower concentrations.
Novel Chemical ScaffoldsExplores new core chemical structures to improve binding and drug-like properties. mdpi.comnih.gov
Computational DesignUses virtual screening and simulation to rationally design more potent molecules. acs.org
Novel Modalities (e.g., PROTACs) Moves beyond simple inhibition to induce the complete degradation of the target protein. nih.gov

Q & A

Basic Research Question: What is the mechanism of action of CDK1/Cyc B-IN-1, and how can its effects on apoptosis and cell cycle arrest be experimentally validated?

Answer:
this compound selectively inhibits the CDK1/Cyc B complex (IC50 = 97 nM), inducing G2/M phase arrest and apoptosis via disruption of mitotic progression . To validate these effects:

  • Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to quantify G2/M arrest .
  • Apoptosis Assays : Perform Annexin V-FITC/PI staining or caspase-3/7 activity assays .
  • Target Engagement : Confirm CDK1 inhibition via Western blotting for phospho-CDK1 substrates (e.g., histone H3 Ser10) .

Basic Research Question: How does this compound exhibit selectivity for CDK1/Cyc B over other CDK complexes?

Answer:
Selectivity is determined through kinase profiling assays. This compound shows 10–100× lower activity against CDK2, CDK4/6, and CDK9 in vitro . Key validation steps:

  • Kinase Assays : Compare IC50 values across recombinant CDK/cyclin complexes .
  • Cellular Selectivity : Assess downstream effects (e.g., Rb phosphorylation for CDK4/6) in treated vs. untreated cells .

Advanced Research Question: What experimental designs are recommended for studying this compound in combination therapies (e.g., with sorafenib or PDK1 inhibitors)?

Answer:

  • Synergy Testing : Use the Chou-Talalay method to calculate combination indices (CI) in hepatocellular carcinoma models .
  • Mechanistic Interrogation : Perform Western blotting for β-catenin, PDK1, and survival pathways (e.g., AKT) post-treatment .
  • In Vivo Validation : Combine this compound with sorafenib in metastatic models, monitoring tumor regression and metastasis via bioluminescence imaging .

Advanced Research Question: How can researchers address contradictions in this compound efficacy data across cancer cell lines?

Answer:

  • Line-Specific Factors : Evaluate baseline CDK1 expression (via RNA-seq or IHC) and mutational status (e.g., TP53) .
  • Microenvironment Modeling : Use 3D spheroid or co-culture systems to mimic stromal interactions .
  • False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction to mitigate Type I errors in high-throughput screens .

Basic Research Question: What in vitro models are most appropriate for initial cytotoxicity screening of this compound?

Answer:

  • Cell Panels : Use diverse cancer lines (e.g., melanoma, lung adenocarcinoma) with high CDK1 expression .
  • Dose-Response Curves : Calculate IC50 values using ATP-based viability assays (e.g., CellTiter-Glo) over 72 hours .
  • Rescue Experiments : Overexpress CDK1 to confirm on-target cytotoxicity .

Advanced Research Question: What challenges arise in translating this compound efficacy from in vitro to in vivo models?

Answer:

  • Pharmacokinetics (PK) : Monitor plasma half-life and blood-brain barrier penetration using LC-MS/MS .
  • Toxicity Mitigation : Track body weight loss and hematologic parameters in murine models .
  • Biomarker-Driven Dosing : Use CDK1 mRNA levels (via qPCR) to stratify responsive cohorts .

Advanced Research Question: How can researchers validate CDK1 as the primary target of this compound in complex biological systems?

Answer:

  • Kinase Affinity Pull-Down : Use biotinylated this compound with streptavidin beads and mass spectrometry .
  • CRISPR/Cas9 Knockout : Compare drug sensitivity in CDK1-KO vs. wild-type cells .
  • Phosphoproteomics : Identify CDK1-specific phosphorylation signatures post-treatment .

Basic Research Question: What methodologies confirm apoptosis induction by this compound beyond caspase activation?

Answer:

  • Mitochondrial Depolarization : Measure ΔΨm loss via JC-1 staining .
  • PARP Cleavage : Detect cleaved PARP fragments via Western blot .
  • Single-Cell RNA-seq : Profile apoptotic gene networks (e.g., BAX, BCL2) .

Advanced Research Question: How should researchers statistically analyze conflicting survival data linked to CDK1 inhibition in lung adenocarcinoma?

Answer:

  • Multivariate Cox Regression : Adjust for covariates like tumor stage and CDK1/PDK1 co-expression .
  • Kaplan-Meier Analysis : Stratify patients by CDK1 mRNA tertiles using TCGA data .
  • LASSO Regression : Identify confounding variables (e.g., immune infiltration) affecting survival .

Advanced Research Question: What strategies identify biomarkers predictive of this compound response in heterogeneous tumors?

Answer:

  • Spatial Transcriptomics : Map CDK1 expression and immune cell infiltration in tumor sections .
  • Machine Learning : Train models on TCGA data using CDK1, PDK1, and β-catenin as features .
  • Patient-Derived Xenografts (PDX) : Correlate drug response with CDK1 copy number variation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.